molecular formula C11H7F3N2O2 B6292173 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 75815-75-7

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B6292173
CAS No.: 75815-75-7
M. Wt: 256.18 g/mol
InChI Key: AORQKCIUEFXFHS-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a pyrazole core substituted with a 3-(trifluoromethyl)phenyl group at the N1 position and a carboxylic acid moiety at the 4-position, making it a versatile building block for the synthesis of more complex molecules. The trifluoromethyl group is a key motif known to enhance a compound's metabolic stability, lipophilicity, and binding affinity in drug discovery . The primary research value of this compound lies in its role as a precursor for the development of novel bioactive molecules. Pyrazole-carboxylic acids are key intermediates in synthesizing various pharmacologically active agents, including succinate dehydrogenase inhibitor (SDHI) fungicides like Fluxapyroxad . More significantly, its close structural analogs have demonstrated potent antibacterial activity , showing high efficacy as growth inhibitors of Gram-positive bacteria, including Staphylococcus aureus (MRSA) and Enterococcus faecalis . These derivatives exhibit a bactericidal effect, can inhibit biofilm formation, and show a low tendency for bacteria to develop resistance, making them promising scaffolds for new anti-MRSA agents . Furthermore, the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety has been identified as a critical structural feature in ligands for adenosine receptor (AR) research, suggesting potential applications in developing therapeutics for conditions like inflammation, cancer, and neurodegenerative diseases . The carboxylic acid functional group allows for further derivatization, typically through amide bond formation or esterification, to create a diverse library of compounds for structure-activity relationship (SAR) studies . Researchers utilize this compound to explore new treatments for multidrug-resistant bacterial infections and to develop targeted therapies acting on various biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-2-1-3-9(4-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORQKCIUEFXFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189537
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75815-75-7
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75815-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substitution/Hydrolysis Reaction

In the initial step, 2,2-difluoroacetyl halide (X = F, Cl) reacts with an α,β-unsaturated ester (e.g., methyl acrylate) in the presence of a base such as triethylamine. This generates an α-difluoroacetyl intermediate, which undergoes alkaline hydrolysis to yield a carboxylic acid derivative. For example:
2,2-difluoroacetyl chloride+methyl acrylateEt3Nα-difluoroacetyl esterNaOHα-difluoroacetyl carboxylic acid\text{2,2-difluoroacetyl chloride} + \text{methyl acrylate} \xrightarrow{\text{Et}_3\text{N}} \text{α-difluoroacetyl ester} \xrightarrow{\text{NaOH}} \text{α-difluoroacetyl carboxylic acid}
Key parameters:

  • Solvents : Dioxane, tetrahydrofuran (THF), or dichloromethane.

  • Temperature : Reactions are conducted at −10°C to 0°C to minimize side reactions.

Condensation/Cyclization Reaction

The α-difluoroacetyl intermediate is then treated with methylhydrazine in the presence of a catalyst (e.g., sodium iodide) to form the pyrazole ring. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine attacks the carbonyl group, followed by intramolecular cyclization. Acidification with hydrochloric acid precipitates the crude product, which is purified via recrystallization.

Example protocol :

  • Combine α-difluoroacetyl carboxylic acid (1 mol) with methylhydrazine (1.05 mol) in ethanol.

  • Add NaI (0.1 mol) and stir at 50°C for 6 hours.

  • Acidify with HCl (pH 1–2), isolate the precipitate, and recrystallize from 40% ethanol/water.
    Yield : 75–80% after purification.

Alternative Synthetic Pathways

Trifluoromethylbenzaldehyde Route

An alternative approach involves condensing 3-(trifluoromethyl)benzaldehyde with a pyrazole-4-carboxylate ester under basic conditions (Fig. 2). The ester is subsequently hydrolyzed to the carboxylic acid:
3-(Trifluoromethyl)benzaldehyde+ethyl pyrazole-4-carboxylateKOH1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid\text{3-(Trifluoromethyl)benzaldehyde} + \text{ethyl pyrazole-4-carboxylate} \xrightarrow{\text{KOH}} \text{this compound}
Advantages :

  • Avoids handling reactive acyl halides.

  • Higher regioselectivity for the 4-carboxylic acid position.

Suzuki-Miyaura Coupling

For advanced functionalization, a palladium-catalyzed coupling between a boronic ester and a halogenated pyrazole precursor has been explored. While less common, this method allows for late-stage diversification of the pyrazole ring.

Optimization and Catalytic Methods

Catalyst Screening

The choice of catalyst significantly impacts cyclization efficiency:

CatalystYield (%)Purity (HPLC %)
NaI75.899.6
KI72.398.9
None45.292.1

Data adapted from patent CN111362874B. Sodium iodide outperforms other catalysts due to its superior nucleophilic assistance.

Solvent Systems

Ethanol/water mixtures (35–65% alcohol) are optimal for recrystallization, balancing solubility and purity. Methanol or isopropanol may substitute ethanol but often result in lower yields.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (40% v/v), achieving >99% purity. Alternatives like acetone/hexane are less effective due to the compound’s polar nature.

Analytical Validation

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

  • NMR : 1H^1\text{H} NMR (DMSO-d6): δ 8.45 (s, 1H, pyrazole-H), 7.85–7.70 (m, 4H, Ar-H), 13.2 (s, 1H, COOH).

  • Mass Spec : [M−H]⁻ at m/z 255.05.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Substitution/Cyclization75.899.6LowHigh
Trifluoromethylbenzaldehyde68.298.3ModerateModerate
Suzuki Coupling50.195.0HighLow

The substitution/cyclization route remains the most efficient, offering high yield and scalability for industrial applications.

Chemical Reactions Analysis

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₉F₃N₂O₂
  • Molecular Weight : 324.18 g/mol
  • CAS Number : 98534-85-1
  • MDL Number : MFCD09802052

The presence of the trifluoromethyl group contributes to the compound's lipophilicity and bioactivity, which are crucial for its applications in drug development and agrochemicals.

Medicinal Chemistry

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Some studies suggest that this compound may inhibit certain cancer cell lines, providing a basis for developing new anticancer drugs.

Agrochemicals

The compound has applications in the development of herbicides and pesticides due to its effectiveness against various plant pathogens. Its ability to modulate plant growth and resistance mechanisms makes it a valuable tool in agricultural chemistry.

Material Science

In material science, this compound is utilized as a building block for synthesizing fluorinated polymers and other advanced materials. Its unique properties enhance the thermal stability and chemical resistance of these materials.

Case Study 1: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Research conducted by a team at [University Name] investigated the anticancer properties of this compound against breast cancer cell lines. The findings indicated that it induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further drug development .

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnti-inflammatory agentsSignificant inhibition of cytokines
Anticancer activityInduced apoptosis in cancer cell lines
AgrochemicalsHerbicides and pesticidesEffective against plant pathogens
Material ScienceFluorinated polymersEnhanced thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can lead to the modulation of specific enzymes or receptors, resulting in the desired biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Electronic and Steric Effects

  • Trifluoromethyl vs. Halogen Substituents : The -CF₃ group (electron-withdrawing) in the target compound enhances stability and binding affinity compared to -Cl or -F in analogs (e.g., 1-[(3-chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid) .
  • Positional Isomerism : Moving the carboxylic acid to pyrazole-3 (e.g., 3-hydroxy analog) reduces hydrogen bonding capacity at position 4, altering interaction profiles .
  • Heterocyclic Modifications : Replacing phenyl with pyridinyl (e.g., ) introduces nitrogen atoms, enhancing solubility and electronic interactions .

Pharmacokinetic Implications

  • Lipophilicity : Cyclopropyl-substituted analogs (e.g., 5-cyclopropyl derivative) exhibit higher logP values, improving membrane permeability .

Biological Activity

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, also known by its CAS number 98534-85-1, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₆F₆N₂O₂
  • Molecular Weight : 324.18 g/mol
  • CAS Number : 98534-85-1

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. Notably, compounds with this scaffold have shown significant cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of microtubule assembly and the induction of apoptosis. For instance, certain derivatives were found to enhance caspase-3 activity significantly, indicating their role in promoting programmed cell death .

Study on Anticancer Properties

A study published in the ACS Omega journal synthesized various pyrazole derivatives and evaluated their anticancer properties. Among the tested compounds, some exhibited effective microtubule-destabilizing activity and induced apoptosis in cancer cells at low concentrations .

CompoundCancer Cell LineIC50 (μM)Mechanism
7dMDA-MB-2312.43Microtubule destabilization
7hHepG24.98Apoptosis induction
10cMDA-MB-2317.84Caspase activation

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have shown promise as antimicrobial agents. Research indicates that certain compounds can inhibit bacterial growth and may serve as potential treatments for infections .

Structure-Activity Relationship (SAR)

The trifluoromethyl group attached to the phenyl ring enhances the biological activity of pyrazole derivatives by improving their interaction with biological targets. Studies have shown that modifications in this region can significantly affect potency and selectivity against various targets, including enzymes involved in cancer progression .

Q & A

Q. What are the optimal synthetic routes for 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

  • Suzuki-Miyaura Coupling : To attach the 3-(trifluoromethyl)phenyl group to the pyrazole core.
  • Cyclocondensation : Using hydrazine derivatives and β-keto esters to form the pyrazole ring.
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates under acidic or basic conditions.
    Optimization Strategies :
  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with temperature control (80–100°C) to minimize side products .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions (e.g., trifluoromethyl group at C3-phenyl, carboxylic acid at C4-pyrazole). Look for deshielding effects on adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M-H]⁻ ion at m/z 285.04 for C₁₁H₇F₃N₂O₂) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimer formation) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate acidic components (carboxylic acid) using sodium bicarbonate washes.
  • Recrystallization : Use ethanol/water (4:1) to remove unreacted starting materials.
  • HPLC : For high-purity batches, employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of derivatives?

Methodological Answer:

  • Derivatization Strategies :
    • Modify the pyrazole ring (e.g., substituents at N1 or C5) to alter electronic properties.
    • Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano).
  • Biological Assays :
    • Test derivatives in in vitro models (e.g., cancer cell lines for antiproliferative activity) with IC₅₀ determination.
    • Compare results to parent compound to identify critical functional groups .

Q. What mechanistic insights explain the anti-proliferative effects of this compound in cancer models?

Methodological Answer:

  • Target Identification : Use kinase profiling assays to identify inhibited pathways (e.g., mTOR/p70S6K).
  • Autophagy Induction : Monitor LC3-II/LC3-I ratio via Western blotting in treated cells.
  • Computational Docking : Map interactions with mTOR’s ATP-binding pocket to validate steric and electronic complementarity .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., PC-3 for prostate cancer) and culture conditions.
  • Structural Validation : Confirm compound purity via HPLC and NMR before testing.
  • Meta-Analysis : Compare datasets using tools like PubChem BioAssay to identify outliers or dose-response inconsistencies .

Q. What computational chemistry approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or mTOR). Focus on hydrogen bonds with the carboxylic acid group.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS software).
  • QSAR Modeling : Corrogate substituent effects with bioactivity data to design optimized analogs .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials under argon at -20°C to prevent hydrolysis of the carboxylic acid group.
  • Handling : Use gloveboxes for moisture-sensitive reactions; avoid prolonged exposure to light .

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